Famotidine-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

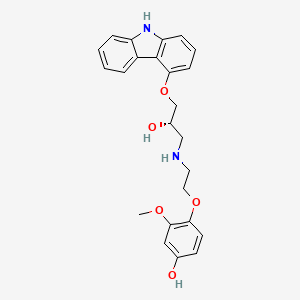

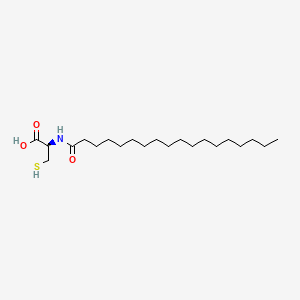

Famotidine-13C3 is a labeled version of Famotidine . Famotidine is a histamine-2 (H2) receptor antagonist that works by decreasing the amount of acid the stomach produces . It is used to treat and prevent ulcers in the stomach and intestines, and also treats conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome . Famotidine also treats gastroesophageal reflux disease (GERD) and other conditions in which acid backs up from the stomach into the esophagus, causing heartburn .

Synthesis Analysis

A spectrum technique was created using Ortho- chloranil as the electron acceptor (-acceptor) in a charge transfer (CT) complex formation reaction to determine the concentration of famotidine (FMD) in solutions . The reaction result detected a definite violet color at a maximum absorption wavelength of 546 nm . The complexes of famotidine and Ortho- chloranil were found to have a 2:1 stoichiometry .

Molecular Structure Analysis

The molecular weight of Famotidine-13C3 is 340.42 and its molecular formula is C5(13C)3H15N7O2S3 .

Chemical Reactions Analysis

Famotidine forms a charge transfer (CT) complex with Ortho- chloranil, resulting in a definite violet color at a maximum absorption wavelength of 546 nm . The complexes of famotidine and Ortho- chloranil were found to have a 2:1 stoichiometry .

Physical And Chemical Properties Analysis

Famotidine-13C3 is a white solid . It is soluble in DMSO and methanol .

Applications De Recherche Scientifique

NMR Spectra Interpretation : Famotidine's NMR spectra in different solvents have been studied, providing insights into its molecular structure and interactions (Barańska, Czarniecki, & Proniewicz, 2001).

Solid Dispersion Formulation : Enhancing famotidine's dissolution using solid dispersion with hydrophilic carriers has been explored, suggesting improved bioavailability (Ibrahim & El-Badry, 2014).

Oral Bioavailability in Orodispersible Tablets : The preparation and evaluation of orodispersible tablets of famotidine using various excipients have shown a potential increase in oral bioavailability, particularly in elderly patients (Abdelbary, Elshafeey, & Zidan, 2009).

Renal Transport Mechanisms : Studies have examined the differences in renal handling between famotidine and cimetidine, particularly focusing on the role of human organic anion transporters (Motohashi et al., 2004).

Carbonic Anhydrase Inhibition : Famotidine has been investigated for its inhibitory effects on human and Helicobacter pylori carbonic anhydrases, indicating potential antibacterial applications (Angeli, Ferraroni, & Supuran, 2018).

Safety and Tolerability Profile : The safety and tolerability of famotidine have been extensively documented, confirming its suitability in various patient groups with minimal drug interactions (Howden & Tytgat, 1996).

Effect on COVID-19 Patients : Research has been conducted to evaluate the impact of famotidine on COVID-19 patients, with mixed results regarding its effectiveness and mechanism of action (Loffredo et al., 2021).

Gastric Emptying Rate : Studies have investigated the influence of famotidine on gastric emptying, providing insights into its effects on gastrointestinal motility (Nonaka et al., 2011).

Mécanisme D'action

- By doing so, it reduces acid secretion into the stomach, which is beneficial for conditions like duodenal ulcers, gastric ulcers, GERD, and Zollinger-Ellison syndrome .

- The highest dose provides the most extended duration of action and the greatest inhibitory effect on gastric acid secretion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Before taking famotidine, individuals should inform their doctor if they have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits . Heartburn is often confused with the first symptoms of a heart attack . Individuals should seek emergency medical attention if they have chest pain or heavy feeling, pain spreading to the jaw, arm or shoulder, nausea, sweating, anxiety, light-headedness and a general ill feeling .

Orientations Futures

Famotidine reduces gastric acid secretion in individuals, and its pharmacological properties are utilized in treating gastrointestinal conditions related to excessive acid production . The U.S. Food and Drug Administration (FDA) has approved famotidine as a prescription medication for treating duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) in adults and children, as well as pathological hypersecretory conditions in adults . The drug has also received FDA approval for OTC usage for treating and preventing heartburn caused by GERD in adults and pediatric populations . Famotidine is used off-label in mitigating the gastrointestinal risks associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . The drug is also used off-label to treat refractory urticaria, prevent stress ulcers in critically ill patients, and provide symptomatic relief for gastritis .

Propriétés

IUPAC Name |

3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFQPHANEAPEMJ-QIOHBQFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC(=NS(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N7O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 57369487 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)